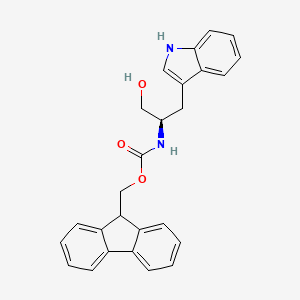

Fmoc-D-tryptophanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-triptofanol: es un derivado del aminoácido triptófano, modificado con un grupo protector fluorenilmetoxilcarbonilo (Fmoc). Este compuesto se utiliza comúnmente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS), debido a su estabilidad y facilidad de eliminación en condiciones básicas. El grupo Fmoc protege el grupo amino del triptófano, lo que permite reacciones selectivas en otros sitios.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-D-triptofanol generalmente implica la protección del grupo amino del D-triptófano con el grupo Fmoc. Esto se puede lograr reaccionando D-triptófano con cloruro de fluorenilmetoxilcarbonilo (Fmoc-Cl) en presencia de una base como bicarbonato de sodio en una solución acuosa de dioxano . La reacción procede a través de una sustitución nucleofílica, donde el grupo amino del D-triptófano ataca el carbono carbonilo de Fmoc-Cl, formando el aminoácido protegido.

Métodos de producción industrial: La producción industrial de Fmoc-D-triptofanol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y solventes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas de síntesis en fase sólida permite una producción eficiente y una fácil purificación del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: Fmoc-D-triptofanol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El anillo indólico del triptófano se puede oxidar para formar varios productos de oxidación.

Reducción: El grupo carbonilo del grupo protector Fmoc se puede reducir en condiciones específicas.

Sustitución: El grupo Fmoc se puede eliminar en condiciones básicas, típicamente utilizando piperidina en dimetilformamida (DMF).

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: El grupo Fmoc generalmente se elimina utilizando una solución de 20% de piperidina en DMF.

Principales productos formados:

Oxidación: Derivados oxidados del anillo indólico.

Reducción: Formas reducidas del grupo Fmoc.

Sustitución: D-triptofanol desprotegido.

Aplicaciones Científicas De Investigación

Química: Fmoc-D-triptofanol se utiliza ampliamente en la síntesis de péptidos y proteínas. Sirve como bloque de construcción en SPPS, lo que permite la adición secuencial de aminoácidos para formar péptidos complejos .

Biología: En la investigación biológica, Fmoc-D-triptofanol se utiliza para estudiar interacciones proteína-proteína e interacciones enzima-sustrato. Su grupo Fmoc estable permite reacciones y modificaciones controladas .

Medicina: Su capacidad para formar péptidos estables lo convierte en una herramienta valiosa en la química medicinal .

Industria: En el sector industrial, Fmoc-D-triptofanol se utiliza en la producción de materiales basados en péptidos, como hidrogeles y nanoestructuras, para diversas aplicaciones que incluyen la administración de fármacos e ingeniería de tejidos .

Mecanismo De Acción

El mecanismo de acción de Fmoc-D-triptofanol implica su función como grupo protector en la síntesis de péptidos. El grupo Fmoc protege el grupo amino del triptófano, previniendo reacciones no deseadas durante el proceso de síntesis. El grupo Fmoc se puede eliminar selectivamente en condiciones básicas, lo que permite la adición controlada de aminoácidos para formar péptidos . Los objetivos moleculares y las vías implicadas incluyen las reacciones de sustitución nucleofílica que ocurren durante los pasos de protección y desprotección.

Comparación Con Compuestos Similares

Compuestos similares:

Fmoc-L-triptófano: Similar a Fmoc-D-triptofanol pero con el isómero L del triptófano.

Fmoc-D-fenilalanina: Otro aminoácido protegido con Fmoc utilizado en la síntesis de péptidos.

Fmoc-D-serina: Serina protegida con Fmoc utilizada en la síntesis de péptidos.

Singularidad: Fmoc-D-triptofanol es único debido a su estereoquímica específica (isómero D) y la presencia del anillo indólico, que confiere propiedades químicas distintas. Su capacidad para formar péptidos estables y su compatibilidad con SPPS lo convierten en un compuesto valioso en la química de péptidos .

Propiedades

Fórmula molecular |

C26H24N2O3 |

|---|---|

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1 |

Clave InChI |

TYDUDYNHTCJBHI-GOSISDBHSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CO |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)

![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)

![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)

![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)

![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)